Cas no 216311-60-3 (methyl (3S)-pyrrolidine-3-carboxylate)

Methyl (3S)-pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative widely utilized as a key intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (3S) configuration makes it valuable for asymmetric synthesis, particularly in the preparation of bioactive compounds and peptidomimetics. The ester functional group enhances solubility and reactivity, facilitating further derivatization. This compound is often employed in the synthesis of protease inhibitors, neurotransmitters, and other pharmacologically active molecules. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. The structural versatility of methyl (3S)-pyrrolidine-3-carboxylate makes it a preferred building block for medicinal chemistry and fine chemical production.
methyl (3S)-pyrrolidine-3-carboxylate structure
216311-60-3 structure
Product Name:methyl (3S)-pyrrolidine-3-carboxylate
CAS No:216311-60-3
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD13195007
CID:243274
PubChem ID:1512682
Update Time:2025-06-08

methyl (3S)-pyrrolidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (S)-Methyl pyrrolidine-3-carboxylate
    • 3-Pyrrolidinecarboxylic acid, methyl ester, (3S)-
    • (3S)-pyrrolidine-3-carboxylic acid methyl ester
    • AC1LTQN0
    • ANW-69140
    • CTK8C2854
    • HT1114
    • methyl (S)-(+)-3-pyrrolidinecarboxylate
    • (3S)-3-Pyrrolidinecarboxylic acid methyl ester
    • methyl (3S)-pyrrolidine-3-carboxylate
    • CS-0053780
    • AKOS006239586
    • 216311-60-3
    • EN300-1069196
    • S-3-Pyrrolidinecarboxylic acid methyl ester
    • DTXSID70363770
    • methyl (S)-pyrrolidine-3-carboxylate
    • BS-24984
    • SCHEMBL12699753
    • (S)-METHYLPYRROLIDINE-3-CARBOXYLATE
    • A26480
    • VVWWZOKQKXPVIV-YFKPBYRVSA-N
    • 3-Pyrrolidinecarboxylic acid, methyl ester, (3S)- (9CI)
    • Methyl (3S)-3-pyrrolidinecarboxylate (ACI)
    • MDL: MFCD13195007
    • Inchi: 1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m0/s1
    • InChI Key: VVWWZOKQKXPVIV-YFKPBYRVSA-N
    • SMILES: O(C)C([C@@H]1CNCC1)=O

Computed Properties

  • Exact Mass: 129.079
  • Monoisotopic Mass: 129.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3A^2
  • XLogP3: -0.2

Experimental Properties

  • Density: 1.055
  • Boiling Point: 170 ºC
  • Flash Point: 57 ºC
  • PSA: 38.33000
  • LogP: 0.09770

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methyl (3S)-pyrrolidine-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Reference
A practical ex-chiral-pool synthesis of β-proline and homo-β-proline
Thomas, Christoph; Orecher, Florian; Gmeiner, Peter, Synthesis, 1998, (10), 1491-1496

methyl (3S)-pyrrolidine-3-carboxylate Raw materials

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Amadis Chemical Company Limited
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(CAS:216311-60-3)methyl (3S)-pyrrolidine-3-carboxylate
Order Number:A26480
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):646.0
Email:sales@amadischem.com

methyl (3S)-pyrrolidine-3-carboxylate Related Literature

Additional information on methyl (3S)-pyrrolidine-3-carboxylate

Methyl (3S)-pyrrolidine-3-carboxylate (CAS No. 216311-60-3): A Comprehensive Overview

Methyl (3S)-pyrrolidine-3-carboxylate, identified by the chemical compound code CAS No. 216311-60-3, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique stereochemistry and structural properties, has garnered considerable attention due to its potential applications in drug development and synthetic biology. The detailed exploration of this compound not only highlights its chemical attributes but also delves into its emerging roles in contemporary research.

The molecular structure of methyl (3S)-pyrrolidine-3-carboxylate consists of a pyrrolidine ring substituted with a carboxylate group at the 3-position and a methyl ester at the 1-position. The stereochemical configuration at the 3-position, specifically the (S) configuration, is crucial as it influences the compound's biological activity and interaction with biological targets. This stereochemistry is a key factor in determining its efficacy and selectivity in various pharmacological applications.

In recent years, methyl (3S)-pyrrolidine-3-carboxylate has been extensively studied for its role as a building block in the synthesis of more complex pharmaceutical intermediates. Its structural framework provides a versatile platform for modifications that can enhance drug-like properties such as solubility, bioavailability, and metabolic stability. Researchers have leveraged this compound to develop novel therapeutic agents targeting a wide range of diseases, including neurological disorders and metabolic conditions.

One of the most compelling aspects of methyl (3S)-pyrrolidine-3-carboxylate is its application in the development of chiral drugs. Chirality plays a pivotal role in the pharmacological activity of many drugs, with enantiomers often exhibiting distinct biological effects. The precise stereochemistry of methyl (3S)-pyrrolidine-3-carboxylate makes it an invaluable intermediate in creating enantiomerically pure drugs, which can lead to improved therapeutic outcomes and reduced side effects.

Recent studies have also highlighted the compound's potential in the field of drug delivery systems. Researchers are exploring ways to incorporate methyl (3S)-pyrrolidine-3-carboxylate into advanced drug delivery matrices to enhance targeted drug release and improve patient compliance. These innovations are particularly relevant in chronic disease management, where sustained and controlled drug delivery is essential for optimal therapeutic effects.

The synthesis of methyl (3S)-pyrrolidine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Techniques such as asymmetric synthesis and chiral resolution have been instrumental in optimizing the production of this valuable intermediate.

Moreover, the biological activity of methyl (3S)-pyrrolidine-3-carboxylate has been investigated in various preclinical models. Preliminary findings suggest that this compound exhibits promising interactions with specific biological targets, which could pave the way for new therapeutic strategies. Ongoing research is focused on elucidating its mechanism of action and exploring its potential in treating conditions such as inflammation, pain, and neurodegenerative diseases.

The regulatory landscape for methyl (3S)-pyrrolidine-3-carboxylate is another critical aspect that warrants attention. As pharmaceutical companies continue to develop new drugs based on this compound, ensuring compliance with regulatory standards becomes paramount. Manufacturers must adhere to stringent guidelines regarding quality control, safety testing, and environmental impact to ensure that these products meet the highest standards of efficacy and safety.

In conclusion, methyl (3S)-pyrrolidine-3-carboxylate represents a significant advancement in pharmaceutical chemistry and biochemistry. Its unique structural features and stereochemical configuration make it a valuable intermediate for developing novel therapeutic agents. The ongoing research into its applications in drug development, drug delivery systems, and chiral drug synthesis underscores its importance in contemporary medicinal chemistry. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand further, offering new hope for innovative treatments across various medical disciplines.

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Amadis Chemical Company Limited
(CAS:216311-60-3)methyl (3S)-pyrrolidine-3-carboxylate
A26480
Purity:99%
Quantity:1g
Price ($):646.0
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